![molecular formula C18H21ClN2O4S2 B2778143 1-(4-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954658-65-2](/img/structure/B2778143.png)
1-(4-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of the tetrahydroisoquinoline and chlorophenyl groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .
Scientific Research Applications
Molecular Structure and Synthesis Techniques
Research on compounds with similar structural characteristics, such as sulfonamide derivatives, sheds light on their formation and reaction mechanisms. For instance, studies on N-acyl- and N-methanesulfonyl tetrahydroisoquinolines reveal insights into their synthesis via oxidation processes and subsequent reactions, highlighting the versatility of these molecules in chemical synthesis (Hoshino, Suzuki, & Ogasawara, 2001).
Crystallographic Analysis
The crystal structure analysis of related sulfonamide compounds provides valuable information on their molecular conformation and potential interactions with biological receptors. For example, the study of various dichlorophenyl methanesulfonamide derivatives offers insights into the bond parameters and the orientation of the amide H atom, which is crucial for understanding their biological activity (Gowda, Foro, & Fuess, 2007).
Medicinal Chemistry and Inhibitor Design
Research into quinolinyl sulfonamides as inhibitors for specific enzymes illustrates the potential therapeutic applications of sulfonamide derivatives. Such studies have identified potent inhibitors for enzymes like methionine aminopeptidase, providing a foundation for the development of new drugs (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Supramolecular Chemistry
The synthesis and characterization of compounds involving sulfonate-phosphonate ligands reveal complex self-assembly processes, which are crucial for understanding the formation of higher-order structures in chemistry. Such knowledge is fundamental for the development of novel materials and nanotechnology applications (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Enzyme Inhibition Studies
Sulfonamides and their derivatives have been extensively studied for their role as enzyme inhibitors. Investigations into their binding and inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT) highlight their potential as selective therapeutic agents (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Reaction Mechanisms and Molecular Interactions
Studies on the photosensitized oxidation of sulfides, for instance, differentiate between singlet-oxygen mechanisms and electron transfer processes, offering insights into the chemical behavior of sulfonamide-related compounds under various conditions. This understanding is crucial for applications in synthetic chemistry and the development of novel reaction pathways (Bonesi, Manet, Freccero, Fagnoni, & Albini, 2006).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-10-9-15-5-8-18(11-16(15)12-21)20-26(22,23)13-14-3-6-17(19)7-4-14/h3-8,11,20H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWXEWHYKZIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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